Crimidine
Overview
Description
Crimidine, known by its IUPAC name 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a convulsant poison primarily used as a rodenticide . It was originally produced in the 1940s by the conglomerate IG Farben and was marketed under the product name Castrix . This compound is classified as an extremely hazardous substance due to its high toxicity .
Scientific Research Applications
Crimidine has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying pyrimidine derivatives.
Biology: In studies related to its toxicological effects on different organisms.
Medicine: Research on its mechanism of action and potential antidotes for poisoning.
Industry: As a rodenticide in pest control, although its use has declined due to its high toxicity.
Mechanism of Action
Target of Action
Crimidine primarily targets two key components in the body: Vitamin B6 and Acetylcholinesterase .
Vitamin B6 plays a crucial role in the metabolism of carbohydrates and amino acids, while acetylcholinesterase is an essential enzyme involved in neurotransmission, particularly in the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound is a highly reactive compound that inhibits Vitamin B6 due to the presence of a pyrimidine ring in both compounds . The exact mechanism of how this compound antagonizes vitamin b6 is still unknown .
In addition to Vitamin B6, this compound also has a deactivating effect on acetylcholinesterase . The serine residue, which is part of the acetylcholinesterase, acts as a nucleophile and eventually replaces the C-Cl bond present in this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of carbohydrates and amino acids, which is regulated by Vitamin B6 . By inhibiting Vitamin B6, this compound disrupts these metabolic pathways .
Moreover, by deactivating acetylcholinesterase, this compound disrupts the normal functioning of neurotransmission, leading to potential neurological effects .
Action Environment
This compound is highly soluble in water and highly volatile . Given the opportunity, it may leach into groundwater . Due to its lack of use and purpose, this is unlikely . It is also expected to be persistent in soil or water
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Crimidine’s main mechanism of toxicity is that it inhibits vitamin B6, which plays a crucial role in the metabolism of carbohydrates and amino acids . This inhibition is due to the pyrimidine ring that both this compound and vitamin B6 contain .
Cellular Effects
This compound is a fast-acting convulsant, with symptoms developing within 20–40 minutes of exposure or intake . These symptoms can include burning, irritation, and itching at the site of exposure or intake . Long-term exposure to this compound can lead to damage in the central nervous system, resulting in muscle stiffness, restlessness, and sensitivity to light and noise .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its deactivating effect on acetylcholinesterase . The serine residue, which is part of the acetylcholinesterase, acts as a nucleophile and eventually replaces the C-Cl bond that is present in this compound . Unlike with acetylcholine, the resulting serine-crimidine bond does not hydrolyze, permanently deactivating the enzyme .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is fast-acting and can pass through the system in less than 24 hours .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. It is known that this compound has a lethal dose (LD50) of 5 mg/kg .
Metabolic Pathways
Its main mechanism of toxicity suggests that it interacts with the metabolic pathways of vitamin B6 .
Transport and Distribution
It is highly soluble in water and highly volatile , suggesting that it may be easily transported and distributed within the body.
Subcellular Localization
Given its reactivity and its known interactions with enzymes such as acetylcholinesterase , it is likely that it localizes to areas where these enzymes are present.
Preparation Methods
Crimidine is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthetic route typically involves the chlorination of 2-amino-4,6-dimethylpyrimidine followed by methylation . The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride and methylating agents like methyl iodide . Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Crimidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Crimidine is similar to other pyrimidine-based rodenticides such as strychnine and thallium sulfate . this compound is unique due to its specific mechanism of action involving vitamin B6 inhibition and acetylcholinesterase deactivation . Other similar compounds include:
Strychnine: A highly toxic alkaloid used as a pesticide.
Thallium sulfate: A toxic compound used in rodenticides and insecticides.
This compound’s distinct mechanism of action and high toxicity make it a compound of interest in toxicological studies and pest control research .
Properties
IUPAC Name |
2-chloro-N,N,6-trimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUPFPIEBPYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Record name | CRIMIDINE | |
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DSSTOX Substance ID |
DTXSID0041800 | |
Record name | Crimidine | |
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Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |
Record name | CRIMIDINE | |
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Record name | Crimidine | |
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Boiling Point |
284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg | |
Record name | CRIMIDINE | |
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Solubility |
Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids. | |
Record name | CRIMIDINE | |
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Vapor Pressure |
Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg] | |
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Record name | Crimidine | |
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Mechanism of Action |
Crimidine is a rapidly acting convulsant pyridoxine antagonist ..., In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ..., Pyrimidinamine rodenticide | |
Record name | CRIMIDINE | |
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Impurities |
Inactive waxy 4-chloro-2-dimethylamino isomer | |
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Color/Form |
Colorless crystals | |
CAS No. |
535-89-7 | |
Record name | CRIMIDINE | |
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Record name | Crimidine | |
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Melting Point |
189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/ | |
Record name | CRIMIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Crimidine and how does it work?
A1: this compound (2-chloro-4-(dimethylamino)-6-methylpyrimidine) is a synthetic rodenticide that acts as a neurotoxin. [, , ] While its exact mechanism of action is not fully elucidated, it is known to cause convulsions and hypertonic coma. [, ] It is suggested that this compound interferes with the central nervous system, potentially impacting neurotransmitter function. [, ]
Q2: What is the structural characterization of this compound?
A2:
Molecular Formula: C7H10ClN3 []* Molecular Weight:* 171.64 g/mol [] Spectroscopic data can be found in specific research literature focusing on analytical methods for this compound detection. [, ]
Q3: How stable is this compound in the environment?
A3: While research on this compound's environmental persistence is limited, it was detected in water and sediment samples near a municipal dumping site in Abidjan, Ivory Coast. [] The study suggests potential risks to aquatic organisms and raises concerns about its illegal use and disposal. [] Another study highlighted its potential hazards to scavengers. []
Q4: Is there any research on age-related susceptibility to this compound in rodents?
A4: Yes, a review on age as a factor in rodent susceptibility to rodenticides suggests that age can influence the effectiveness of this compound. [] This highlights the need to consider age-specific toxicity tests in laboratory and field settings for more accurate assessments. []
Q5: How effective is this compound as a rodenticide compared to other options?
A5: Studies comparing this compound's efficacy with other rodenticides show varying results.
* One study found this compound (Kastrix bait) to be effective against Microtus agrestis but not Arvicola terrestris. [] In the same study, Brodifacoum (Klerat bait) proved more effective against both rodent species. []* Research investigating circadian changes in susceptibility to rodenticides revealed that this compound's efficacy in golden hamsters varied depending on the time of day. []
Q6: What analytical methods are used to detect and quantify this compound?
A7: Several analytical techniques have been employed for this compound analysis:* HPLC (High-Performance Liquid Chromatography): Used to determine this compound levels in serum samples from a poisoning case, highlighting its application in clinical toxicology. [, ]* HPLC coupled with UV/Visible detector: Utilized to quantify this compound residues in pineapple juice, demonstrating its relevance in food safety. []* GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Applied to determine this compound in food matrices like drinking water, vinegar, and soy sauce. [] * HPTLC (High-Performance Thin-Layer Chromatography): Described as a rapid and sensitive method for detecting this compound in biological samples like dog serum and stomach content. []* Thin-Layer Chromatography: Used to identify this compound in the stomach contents of animals experimentally poisoned with Castrix. []
Q7: Has this compound been detected in food products?
A8: Yes, a study investigating pesticide residues in pineapple juice in Abidjan, Cote d'Ivoire, detected this compound in some samples. [] This finding raises concerns about potential food contamination and the need for stricter regulatory measures. []
Q8: Is this compound toxic to non-target species?
A9: Research suggests that this compound can pose risks to non-target species. * One study highlighted the potential hazards of this compound to scavengers. [] * Another study investigated its toxicity to aquatic animals, including carp, tench, and aquatic invertebrates. []
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